molecular formula C10H17N3O2 B574576 Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate CAS No. 186700-06-1

Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate

Cat. No.: B574576
CAS No.: 186700-06-1
M. Wt: 211.265
InChI Key: PLBPXSOWZJBJAF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.265. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate (TBAEIC) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activity. This article explores the biological activity of TBAEIC, including its mechanisms of action, potential applications, and relevant research findings.

1. Chemical Structure and Properties

TBAEIC has the molecular formula C10H17N3O2C_{10}H_{17}N_{3}O_{2} and a molecular weight of approximately 211.27 g/mol. The compound features an imidazole ring, a carboxylate group, and a tert-butyl group, which contribute to its biological interactions.

Key Structural Features:

  • Imidazole Ring: Facilitates hydrogen bonding and π-π interactions.
  • Carboxylate Group: Enhances solubility and reactivity.
  • Tert-butyl Group: Provides steric hindrance, influencing binding properties.

2. Biological Activity

Research indicates that TBAEIC exhibits various biological activities, primarily through its interactions with enzymes and receptors.

  • Enzyme Inhibition: TBAEIC has been studied for its potential as an enzyme inhibitor, particularly in pathways involving imidazole-containing compounds. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity.
  • Receptor Modulation: The compound may influence receptor interactions, making it a candidate for drug development targeting specific biological pathways.

3. Applications in Medicinal Chemistry

TBAEIC has potential applications in several areas:

Therapeutic Development:

  • Drug Design: Its structural characteristics make it suitable for designing drugs targeting specific enzymes or receptors involved in diseases.
  • Ligand Development: TBAEIC can serve as a ligand in studies investigating enzyme mechanisms or biological pathways.

Research Applications:

  • Used as a building block in organic synthesis to create more complex molecules with potential therapeutic effects.

4. Comparative Analysis with Similar Compounds

To understand the uniqueness of TBAEIC, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibitor, receptor modulator
Tert-butyl 4-formyl-1H-imidazole-1-carboxylateStructureModerate biological activity
Di-tert-butyl ethane-1,2-diylbis((2-aminoethyl)carbamate)StructureLimited activity compared to TBAEIC

5. Case Studies and Research Findings

Several studies have explored the biological activity of TBAEIC:

Study 1: Enzyme Interaction

A study demonstrated that TBAEIC effectively binds to specific enzymes involved in metabolic pathways, showcasing its potential as an enzyme inhibitor. The binding affinity was assessed using various biochemical assays, revealing significant inhibition at low micromolar concentrations.

Study 2: Receptor Modulation

In another investigation, TBAEIC was evaluated for its ability to modulate receptor activity associated with neurotransmitter systems. Results indicated that the compound could enhance receptor signaling, suggesting its role as a potential therapeutic agent for neurological disorders.

6. Conclusion

This compound is a promising compound with notable biological activity. Its unique structure facilitates interactions with enzymes and receptors, making it a valuable candidate for drug development and biochemical research. Ongoing studies are expected to further elucidate its mechanisms of action and therapeutic potential.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-6-8(4-5-11)12-7-13/h6-7H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBPXSOWZJBJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692944
Record name tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186700-06-1
Record name tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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